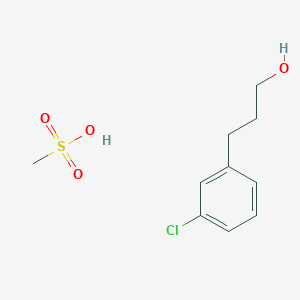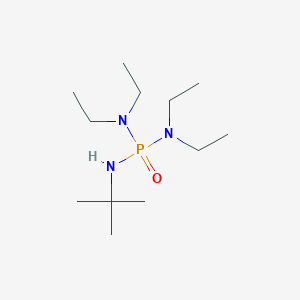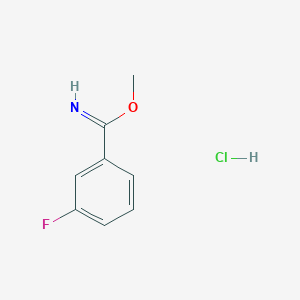![molecular formula C19H28O3 B14263624 2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one) CAS No. 136163-26-3](/img/structure/B14263624.png)
2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one) is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring fused with two cyclohexanone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one) typically involves the reaction of cyclohexanone with a suitable cyclopentane derivative under controlled conditions. One common method involves the use of a base catalyst to facilitate the formation of the desired product through a series of condensation reactions. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to dissolve the reactants and control the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification of the final product is typically achieved through distillation or recrystallization techniques to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[(2-Oxopropane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)
- 2,2’-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-2-one)
Uniqueness
2,2’-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
136163-26-3 |
|---|---|
Formule moléculaire |
C19H28O3 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2-[[2-oxo-3-[(2-oxocyclohexyl)methyl]cyclopentyl]methyl]cyclohexan-1-one |
InChI |
InChI=1S/C19H28O3/c20-17-7-3-1-5-13(17)11-15-9-10-16(19(15)22)12-14-6-2-4-8-18(14)21/h13-16H,1-12H2 |
Clé InChI |
NBTDMGQTRDJBCY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)CC2CCC(C2=O)CC3CCCCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)
![Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-](/img/structure/B14263547.png)



![(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14263563.png)




![1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14263603.png)



